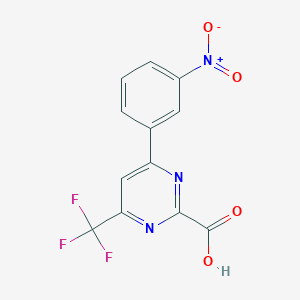
4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to a phenyl ring.
Pyrimidine Formation: Cyclization reactions to form the pyrimidine ring.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The trifluoromethyl group can participate in various substitution reactions.
Substitution: The carboxylic acid group can be esterified or amidated.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Amino Derivatives: From reduction of the nitro group.
Ester and Amide Derivatives: From substitution reactions involving the carboxylic acid group.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Agrochemicals: Used in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitrophenyl group can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Nitrophenyl)-6-methylpyrimidine-2-carboxylic acid
- 4-(3-Nitrophenyl)-6-chloropyrimidine-2-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in 4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid imparts unique chemical properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.
Properties
Molecular Formula |
C12H6F3N3O4 |
|---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H6F3N3O4/c13-12(14,15)9-5-8(16-10(17-9)11(19)20)6-2-1-3-7(4-6)18(21)22/h1-5H,(H,19,20) |
InChI Key |
MGWQNQWECFHSEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















